A-77636
Description
Historical Context of Dopamine (B1211576) D1 Receptor Agonist Research
Research into dopamine D1 receptor agonists has a history marked by the search for compounds that could selectively modulate this receptor subtype. Early investigations utilized compounds like SKF 38393, a prototype D1 partial agonist. researchgate.net However, the lack of selective and fully efficacious D1 receptor agonists initially hampered a complete understanding of the D1 receptor's functional role and its potential therapeutic utility. researchgate.net The development of more potent and selective D1 agonists was crucial for advancing the field.
Significance of Selective D1 Receptor Modulation in Central Nervous System Research
Selective modulation of D1 receptors is significant in CNS research because these receptors are widely distributed in brain regions critical for various functions, including the striatum and cortex. patsnap.com D1 receptors are involved in modulating neuronal excitability, synaptic plasticity, and gene transcription via second messenger systems, particularly the cAMP/PKA pathway. frontiersin.orgpatsnap.com Dysregulation of D1 receptor function has been implicated in several neurodegenerative and neuropsychiatric conditions, such as Parkinson's disease, schizophrenia, and addiction. frontiersin.orgpatsnap.comjneurosci.org Therefore, selective tools are essential to dissect the specific contributions of D1 receptors to these complex disorders.
A-77636 as a Foundational D1 Receptor Agonist Tool Compound
This compound is recognized as a potent and selective full agonist at dopamine D1-like receptors. wikipedia.orgtocris.comglpbio.com It exhibits high affinity for the dopamine D1 receptor, with reported Ki values around 39.8 nM. glpbio.commedchemexpress.comnih.govmedchemexpress.commedchemexpress.com Functional assays have shown this compound to be a potent agonist, stimulating adenylate cyclase activity, a key downstream effector of D1 receptor activation. glpbio.comcaymanchem.comebi.ac.uk Its selectivity profile indicates significantly lower potency at D2-like receptors. tocris.commedchemexpress.comnih.gov This selectivity, coupled with its potency and relatively long duration of action in some contexts, has established this compound as a valuable tool compound for investigating the specific roles of D1 receptors in various biological processes. wikipedia.orgglpbio.commedchemexpress.com
Here is a summary of this compound's key properties:
| Property | Value | Source |
| Receptor Target | Dopamine D1-like receptors | wikipedia.orgtocris.comglpbio.com |
| Agonist Efficacy | Full agonist | wikipedia.orgebi.ac.uknih.gov |
| D1 Receptor Affinity (Ki) | ~39.8 nM | glpbio.commedchemexpress.comnih.govmedchemexpress.commedchemexpress.com |
| D1 Receptor Potency (EC50) | ~1.1 nM (rat caudate putamen) | glpbio.commedchemexpress.comcaymanchem.com |
| D2 Receptor Potency (pEC50) | < 5 (D2-like receptors) | tocris.com |
| Selectivity | Selective for D1 over D2-like receptors | tocris.commedchemexpress.comnih.gov |
Overview of Major Research Domains for this compound
This compound has been extensively utilized across several major research domains to elucidate the functions of dopamine D1 receptors. These areas include:
Motor Control and Parkinson's Disease: Investigating the antiparkinsonian effects of D1 receptor activation. wikipedia.orgtocris.comglpbio.commedchemexpress.comnih.govmedchemexpress.comcaymanchem.com
Cognition and Memory: Studying the role of D1 receptors in cognitive processes, including working memory and social recognition. frontiersin.orgpatsnap.comjneurosci.orgoup.com
Reward and Addiction: Examining the involvement of D1 receptors in the rewarding effects of stimuli and in substance abuse. frontiersin.orgwikipedia.orgbiorxiv.orgpatsnap.comresearchgate.net
Neurotransmitter Release: Exploring the influence of D1 receptor activation on the release of other neurotransmitters, such as acetylcholine (B1216132). tocris.comglpbio.comcaymanchem.comnih.gov
Receptor Signaling and Trafficking: Characterizing the downstream signaling pathways activated by D1 receptors and the mechanisms of receptor desensitization and endocytosis. glpbio.comcaymanchem.combiorxiv.orgnih.govbiorxiv.orgacs.org
Other Potential Applications: Emerging research exploring roles in areas like cancer. patsnap.commdpi.compatsnap.com
These research areas highlight the broad utility of this compound as a pharmacological probe for understanding the multifaceted roles of dopamine D1 receptors in both physiological and pathological conditions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
778546-51-3 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C20H27NO3/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,11-13,17-18,22-23H,3-10,21H2/t11?,12?,13?,17-,18-,20?/m0/s1 |
InChI Key |
QLJOSZATCBCBDR-DFKUFRTHSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |
Other CAS No. |
778546-51-3 |
Synonyms |
3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride A 77636 A-77636 A77636 |
Origin of Product |
United States |
Pharmacology and Molecular Mechanisms of A 77636 Action
Dopamine (B1211576) Receptor Subtype Selectivity and Affinity
A-77636 demonstrates a distinct selectivity profile among the different dopamine receptor subtypes. Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). tocris.com These families differ in their functional characteristics and downstream signaling pathways. tocris.comscbt.com
High Selectivity for Dopamine D1 Receptors (D1R)
Research consistently shows that this compound possesses high selectivity and affinity for the dopamine D1 receptor. wikipedia.orgmedchemexpress.comtocris.comnih.govtargetmol.com It is described as a potent and selective D1-like receptor agonist. tocris.com Studies have reported a high affinity for the dopamine D1 receptor, with a pKi value of 7.40 ± 0.09 and a corresponding Ki value of 39.8 nM. medchemexpress.comnih.govmedchemexpress.comapexbt.com This high affinity is a key characteristic contributing to its selective action at D1 receptors. nih.govapexbt.com
Data on the affinity of this compound for the D1 receptor in various preparations highlight its potency:
| Preparation | Affinity (Ki) | Reference |
|---|---|---|
| Dopamine D1 receptor | 39.8 nM | medchemexpress.comnih.govmedchemexpress.comapexbt.com |
Functional Inactivity at Dopamine D2 Receptors (D2R)
In contrast to its potent activity at D1 receptors, this compound is functionally inactive at dopamine D2 receptors. wikipedia.orgmedchemexpress.com Studies using concentrations up to 10 μM have shown no agonist activity at D2 receptors expressed in MMQ cells. caymanchem.com This lack of activity at D2 receptors underscores its selectivity for the D1 receptor family. medchemexpress.com The pEC50 values further illustrate this selectivity, with a value of 8.97 for D1-like receptors and < 5 for D2-like receptors. tocris.com
Agonist Efficacy and Receptor Activation
As an agonist, this compound binds to and activates the D1 receptor, triggering intracellular signaling cascades.
This compound as a Full Agonist at D1 Receptors
This compound is classified as a full agonist at dopamine D1 receptors. wikipedia.orgpatsnap.com This means it is capable of inducing a maximal or near-maximal response from the receptor, comparable to or even exceeding that of the endogenous ligand, dopamine. patsnap.comnih.gov Studies have shown that this compound stimulates cAMP accumulation to the same degree as dopamine. researchgate.net Its efficacy in stimulating D1 receptor activity has been demonstrated in various systems, including fish retina and rat caudate putamen. apexbt.comcaymanchem.com
Functional potency data (EC50) for this compound in activating D1 receptors include:
| Assay System | Potency (EC50) | Reference |
|---|---|---|
| Fish retina (adenylate cyclase) | 7.4 nM | caymanchem.com |
| Rat caudate putamen (adenylate cyclase) | 1.1 nM | caymanchem.com |
| Bovine retina (cAMP accumulation) | 22.9 nM | nih.gov |
| HA-hD1 HEK cells (adenylate cyclase) | 5.7 ± 1.8 nM | nih.gov |
Stimulation of Adenylate Cyclase and Cyclic AMP (cAMP) Production
A primary mechanism by which D1-like receptors, including D1R, exert their effects is through coupling to Gαs/olf proteins, which stimulate adenylate cyclase activity. tocris.comscbt.compatsnap.com This stimulation leads to an increase in the intracellular production of cyclic AMP (cAMP). tocris.compatsnap.com this compound, as a full D1 agonist, effectively stimulates adenylate cyclase and enhances cAMP accumulation. tocris.comnih.govapexbt.comnih.govnih.govuni.luresearchgate.netnih.govebi.ac.ukresearchgate.net This increase in cAMP is a key downstream signaling event following D1 receptor activation by this compound. apexbt.com Studies in SK-N-MC neuroblastoma cells have shown that this compound significantly induces residual cAMP production. apexbt.com
Functional Selectivity (Biased Agonism)
Functional selectivity, also known as biased agonism, is an emerging concept in GPCR pharmacology where a ligand preferentially activates certain downstream signaling pathways over others coupled to the same receptor. frontiersin.org While D1 receptors primarily couple to Gαs/olf and stimulate cAMP, they can also engage other pathways, such as those involving β-arrestin. frontiersin.orgbiorxiv.org
Recent research indicates that this compound exhibits functional selectivity, specifically showing a bias towards β-arrestin recruitment at the D1 receptor. biorxiv.orgnih.gov While it is a full agonist for D1R cAMP signaling, it has been described as a super-agonist for β-arrestin recruitment, demonstrating higher potency in this pathway compared to a balanced agonist like SKF-81297. biorxiv.org This β-arrestin biased activity of this compound results in a significant increase in D1 receptor endocytosis, a process linked to receptor desensitization and trafficking. biorxiv.orgnih.gov The degree of β-arrestin recruitment efficacy strongly correlates with the extent of D1R endocytosis induced by agonists, including this compound. biorxiv.orgnih.gov This biased signaling profile distinguishes this compound from other D1 agonists and provides a valuable tool for investigating the differential roles of G protein-dependent and β-arrestin-dependent signaling in D1 receptor function and regulation. frontiersin.orgbiorxiv.orgnih.gov
Evidence of Beta-Arrestin Biased Activity for this compound
Research indicates that G protein-coupled receptors (GPCRs), including the D1 receptor, can signal through multiple transducers, such as heterotrimeric G proteins and beta-arrestins. researchgate.net Ligands can exhibit biased signaling, preferentially activating one pathway over others. researchgate.netfrontiersin.org
Studies comparing this compound to other D1 receptor agonists have provided evidence for its beta-arrestin biased activity. While this compound acts as a full agonist for G protein/cAMP signaling, it has also been described as a super agonist for beta-arrestin recruitment at the D1 receptor. biorxiv.org This suggests that this compound is particularly effective at promoting the interaction between the D1 receptor and beta-arrestin. biorxiv.org The degree of beta-arrestin recruitment efficacy by agonists has shown a strong correlation with the total D1 receptor endocytosis induced by these agonists. biorxiv.orgnih.govbiorxiv.orgresearchgate.net this compound, as a beta-arrestin super agonist, has been observed to induce significantly increased D1 receptor endocytosis. researchgate.netnih.govbiorxiv.orgresearchgate.net
Differential Signaling Pathways Activation (e.g., G protein vs. Beta-arrestin)
D1 receptors typically couple to Gs proteins, leading to the activation of adenylyl cyclase and increased intracellular cAMP levels. Beta-arrestins, on the other hand, are cytosolic proteins that play a role in regulating GPCR signaling and internalization. researchgate.net They can terminate G protein coupling and also initiate G protein-independent signaling pathways by scaffolding various effector molecules. researchgate.netfrontiersin.org
This compound demonstrates a differential activation profile between these pathways. It is a potent full agonist for D1 receptor-mediated cAMP signaling, indicating its ability to effectively activate the G protein pathway. biorxiv.org However, its classification as a super agonist for beta-arrestin recruitment highlights its pronounced effect on the beta-arrestin pathway. researchgate.netbiorxiv.orgnih.govbiorxiv.orgresearchgate.net This biased profile, where this compound shows potent full agonism for both cAMP signaling and beta-arrestin recruitment, with notably higher potency in the beta-arrestin assay compared to some other agonists, distinguishes its mechanism of action. biorxiv.org
The differential activation of G protein versus beta-arrestin pathways by biased ligands like this compound offers the potential for selectively targeting specific downstream effects of D1 receptor activation. frontiersin.org
Receptor-Ligand Interaction Dynamics
The interaction kinetics between a ligand and its receptor, particularly the dissociation rate, can significantly influence the duration and nature of the pharmacological response.
Implications for Prolonged Receptor Activation
The slow dissociation of this compound from the D1 receptor has significant implications for the duration of receptor activation. The prolonged binding of the agonist to the receptor leads to sustained receptor stimulation. nih.gov This continued activation can contribute to prolonged downstream signaling events, such as the residual cAMP production observed in experimental settings. nih.gov The persistent activation of the D1 receptor by this compound can also lead to prolonged receptor desensitization, which refers to a reduced responsiveness of the receptor to subsequent stimulation. nih.govpurdue.edu This prolonged desensitization may explain the long duration of action observed with this compound in some contexts. wikipedia.orgmedchemexpress.comnih.gov
Here is a summary of some key pharmacological data for this compound:
| Assay / Parameter | Value | Notes | Source |
| D1 Receptor Binding Affinity (Ki) | 39.8 nM | (pKi = 7.40 ± 0.09) | nih.govmedchemexpress.com |
| D1 Receptor Agonism (cAMP) (EC50) | 1.1 nM | In fish retina; pEC50 = 8.13 | nih.govmedchemexpress.com |
| D1 Receptor Agonism (cAMP) (EC50) | 3.0 nM | In a specific assay; Emax = 99% | biorxiv.org |
| D1 Receptor Agonism (cAMP) (Intrinsic Activity) | 102% of dopamine | In fish retina | nih.gov |
| D1 Receptor Agonism (cAMP) (Intrinsic Activity) | 134% of dopamine | In rat caudate-putamen | nih.gov |
| D1 Receptor Beta-Arrestin Recruitment (EC50) | 34 nM | In a specific assay; Emax = 130% (super agonist) | biorxiv.org |
| D2 Receptor Activity | Functionally inactive (EC50 > 10 microM) | nih.gov | |
| D1-like Receptor Agonism (pEC50) | 8.97 | Selective over D2-like receptors (< 5) | rndsystems.com |
Preclinical Pharmacological Spectrum and Behavioral Phenotypes of this compound
This compound is a synthetic compound characterized as a potent and selective full agonist of the dopamine D1 receptor wikipedia.orgnih.gov. Preclinical investigations have explored its pharmacological profile and associated behavioral phenotypes, particularly concerning motor function and cognitive potential.
Preclinical Pharmacological Spectrum and Behavioral Phenotypes of this compound
This compound has been studied extensively in animal models to understand its effects on various behavioral domains, primarily focusing on motor control and, to some extent, cognitive function. Its selective action at the D1 receptor is central to these observed effects wikipedia.orgnih.gov.
Preclinical Pharmacological Spectrum and Behavioral Phenotypes of A 77636
Cognitive and Nootropic Effects
Modulation of Cognitive Performance (e.g., Learning and Attention)
Dopamine (B1211576) D1 receptors play a crucial role in cognitive functions mediated by the prefrontal cortex (PFC), including working memory and attention. capes.gov.brnih.govnih.govnih.govfrontiersin.org Studies investigating the effects of A-77636 on cognitive performance have often utilized tasks sensitive to PFC function in animal models.
In aged monkeys, which exhibit spatial working memory deficits and a loss of dopamine in the PFC, treatment with selective dopamine D1 receptor full agonists, including this compound, has shown dose-related effects on delayed response performance. Low doses of this compound improved performance, while higher doses impaired or had no effect, suggesting an inverted U-shaped dose-response curve for D1 receptor stimulation on PFC cognitive function. capes.gov.brnih.gov This improvement and impairment were reversible with a D1 receptor antagonist. capes.gov.brnih.gov These findings suggest that there is a narrow range of D1 receptor stimulation optimal for PFC cognitive function and that very low doses of D1 agonists might enhance cognition in the elderly. capes.gov.brnih.gov
Research in rodents also supports the concept that both insufficient and excessive activation of PFC D1 receptors can impair working memory performance, following an inverted-U shaped curve. nih.govnih.gov Studies using tasks like delayed alternation in rats, which assess spatial working memory, have demonstrated that supranormal D1 receptor stimulation in the PFC is sufficient to impair performance. nih.gov While the direct effects of this compound on attention in rodent models were not explicitly detailed in the search results, the role of D1 agonists in modulating cognitive processes mediated by the PFC, which is involved in attention, is well-established in the literature. nih.govfrontiersin.orgconductscience.com
Affective and Motivational System Engagement
This compound's interaction with dopamine D1 receptors also influences affective and motivational systems, which are implicated in mood disorders and addiction. nih.govdiamondrehabthailand.com
Evidence suggests that dopamine dysregulation may contribute to major depressive disorder. nih.govnih.gov Studies in rats have investigated whether this compound, as a selective D1 receptor agonist, modulates antidepressant-like activity. nih.govinserm.frinserm.fr
The forced swim test (FST) and tail suspension test (TST) are common behavioral despair paradigms used to screen for potential antidepressant activity in rodents. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov These tests measure the duration of immobility when rodents are exposed to an inescapable situation, with a decrease in immobility considered an indicator of antidepressant-like effects. nih.govresearchgate.netresearchgate.netnih.gov
In rats, acute administration of this compound dose-dependently reduced immobility in the forced swim test, while increasing the time spent bursting. nih.govinserm.frpatsnap.com This reduction in immobility is consistent with an antidepressant-like effect. nih.govinserm.frpatsnap.com
Table 1: Effects of Acute this compound on Immobility in the Rat Forced Swim Test
| Dose of this compound (mg/kg) | Effect on Immobility | Effect on Bursting |
| 0.75 | Reduced | Increased |
| 1.5 | Reduced | Increased |
| 3 | Reduced | Increased |
Note: Data derived from rodent studies. nih.govinserm.frpatsnap.com
Social interaction tests in rodents are used to assess anxiety-like and social behaviors, which can be altered in depressive states. nih.goven-journal.org In rats, this compound significantly increased social interactions at a dose of 3 mg/kg, without causing significant changes in general motor activity. nih.govinserm.frpatsnap.com This increase in social interaction further supports the potential antidepressant-like effects of this compound in rodent models. nih.govinserm.frpatsnap.com
The brain's reward system, particularly the mesolimbic pathway involving dopamine, plays a central role in addiction. diamondrehabthailand.comnih.gov D1 receptors are involved in the reinforcing effects of drugs of abuse. nih.govnih.gov
Studies have investigated the effects of D1-like receptor agonists, including this compound, on brain reward function and their potential in addiction research. wikipedia.orgnih.govbiorxiv.org While some D1 agonists facilitate intracranial self-stimulation, suggesting rewarding properties, this compound has been reported to produce place aversion rather than place preference in drug-naive rats in some studies. nih.govbiorxiv.org However, this compound has shown promise in modulating behaviors related to stimulant addiction. wikipedia.orgbiorxiv.org
D1 receptor agonists have been investigated for their ability to decrease the reinforcing properties of psychostimulants like cocaine. biorxiv.orgresearchgate.net Pretreatment of rats with this compound for four days attenuated cocaine-induced locomotor hyperactivity and reduced the expression of the proto-oncogene c-fos in the striatum and nucleus accumbens, suggesting that repeated this compound treatment can lead to subsensitivity of D1 receptors involved in mediating some of cocaine's effects. nih.gov
In male Swiss Webster mice, low doses of this compound that did not affect locomotor activity when administered alone were able to decrease the cocaine-induced locomotor response. biorxiv.orgresearchgate.net Higher doses (3 and 10 mg/kg) of this compound produced a dose-related attenuation of cocaine-induced locomotor activity in rodents. researchgate.net
Furthermore, D1-like receptor agonists have been shown to prevent cocaine-seeking behavior induced by cocaine itself in rats, highlighting a potential role for D1 receptor modulation in mitigating relapse. researchgate.net this compound has also been shown to decrease nicotine (B1678760) intake in rats, particularly in those with long access to nicotine, with a prolonged effect. patsnap.combiorxiv.orgresearchgate.net This suggests that modulating D1-like receptors might be a strategy to decrease nicotine intake in models relevant to human smoking and vaping. patsnap.combiorxiv.orgresearchgate.net
Table 2: Effects of this compound on Stimulant-Induced Locomotor Activity in Rodents
| Stimulant | Animal Model | This compound Dose (mg/kg) | Effect on Stimulant-Induced Locomotor Activity | Reference |
| Cocaine | Rats | Pretreatment (4 days) | Attenuated hyperactivity | nih.gov |
| Cocaine | Male Swiss Webster mice | Low doses | Decreased response | biorxiv.orgresearchgate.net |
| Cocaine | Rodents | 3, 10 | Dose-related attenuation | researchgate.net |
Role in Reward Circuitry and Addiction Research
Decrease in Nicotine Self-Administration
Preclinical studies have demonstrated that this compound can decrease nicotine self-administration in rats. Research investigating the effects of this compound on nicotine intake in rats with both short (1 hour/day) and long (23 hours/day) access to nicotine showed a reduction in nicotine self-administration. nih.govnih.gov Specifically, this compound induced a greater decrease in nicotine intake in rats with long access compared to those with short access. nih.gov The decrease in nicotine intake was observed at various time points following administration, including 15 minutes, 24 hours, and 48 hours post-treatment in rats with long access. biorxiv.org Operant responding for nicotine was also decreased after treatment with this compound. biorxiv.org These findings suggest that stimulation of D1-like receptors with this compound can decrease nicotine intake in animal models that aim to model human smoking and vaping. nih.gov
Anorectic Effects on Feeding Behavior
This compound has been shown to exert anorectic effects on feeding behavior in preclinical studies. wikipedia.orgnih.gov Studies using meal pattern analysis in free-feeding rats have indicated that this compound suppresses food intake. nih.govsigmaaldrich.com This suppressant effect is primarily attributed to a reduction in meal size and duration. nih.govsigmaaldrich.com These results suggest an involvement of dopamine D1 receptors in the normal control of meal size and that selective D1 receptor agonists like this compound may limit meal size. nih.gov
Neurotransmitter Release Modulation
Investigations utilizing in vivo microdialysis in rats have examined the effects of systemic administration of this compound on acetylcholine (B1216132) release in specific brain regions. nih.gov
Increase in Cortical Acetylcholine Release
Systemic administration of this compound has been shown to increase acetylcholine release in the frontal cortex of rats. nih.govnih.govcaymanchem.com At a dose of 1 µmol/kg, this compound significantly stimulated cortical acetylcholine release. nih.gov A higher dose of 4 µmol/kg elicited a substantial increase, exceeding 230%, in cortical acetylcholine release that lasted for over 3 hours. nih.gov This effect on cortical acetylcholine release was blocked by the administration of the dopamine D1 receptor antagonist SCH 23390. nih.govcaymanchem.com
Receptor Dynamics and Desensitization Mechanisms Induced by A 77636
Homologous Desensitization of D1 Receptors
Homologous desensitization refers to a decrease in the responsiveness of a receptor specifically to the agonist that activated it. Studies have shown that A-77636 induces homologous desensitization of D1 receptors. In C-6 glioma cells expressing monkey D1A receptors, this compound caused a significant loss of responsiveness in the stimulation of cAMP accumulation nih.govcaymanchem.com. This desensitization was found to be homologous, as it did not affect other receptors like beta-2 adrenergic receptors in the same cells nih.gov.
Research indicates that while this compound, along with other full agonists like dihydrexidine (B1670578) and SKF82958, can desensitize the D1 receptor to a similar extent as dopamine (B1211576), the degree of functional desensitization can occur independently of receptor occupancy and functional potency nih.govmdpi.com. This suggests that the mechanism of desensitization induced by this compound involves processes beyond simple receptor binding and activation nih.gov.
D1 Receptor Downregulation
In addition to functional desensitization, this compound also causes downregulation of D1 receptors, which is a reduction in the total number of receptors expressed on the cell surface and within the cell. Studies in C-6 glioma cells expressing monkey D1A receptors demonstrated that this compound treatment significantly reduced D1 receptor expression, with one study reporting a 79% reduction caymanchem.comnih.govcaymanchem.com.
While some full agonists caused a more moderate reduction in receptor number (30-40%), this compound uniquely led to a nearly 80% decrease, despite inducing a similar level of functional desensitization as other full agonists nih.gov. This profound downregulation by this compound highlights its distinct impact on D1 receptor trafficking and degradation compared to other agonists nih.govnih.gov.
Mechanisms of Tolerance Development In Vivo
The rapid development of tolerance to this compound in vivo is a major challenge for its potential therapeutic use nih.govnih.govunipa.it. This tolerance is attributed to the persistent activation of D1 receptors and their subsequent inability to recover their responsiveness, which is linked to the slow dissociation kinetics of this compound from the receptor nih.govresearchgate.net.
Persistent Activation and Receptor Non-Recovery
This compound's persistent activation of the D1 receptor contributes significantly to prolonged receptor desensitization nih.govresearchgate.net. Studies using neuroblastoma cells (SK-N-MC) as an in vitro model showed that even after the removal of this compound from the solution and subsequent washing, significant residual cAMP production, indicative of continued receptor activation, was observed nih.govresearchgate.net. This residual activity gradually declined over several hours nih.govresearchgate.net.
This sustained activation by this compound leads to an inability of the D1 receptor to recover its normal responsivity nih.govresearchgate.net. Unlike other agonists where receptors may rapidly recycle back to the cell surface after agonist removal, this compound causes the receptor to be retained intracellularly for extended periods, with little to no recovery of cell surface receptor density observed even after 48 hours in some studies nih.gov. This persistent intracellular sequestration and lack of recycling contribute to the prolonged desensitization and the development of tolerance in vivo nih.govresearchgate.netnih.gov.
Correlation with Slow Dissociation Kinetics
The persistent activation and subsequent non-recovery of D1 receptors induced by this compound are strongly correlated with its slow dissociation kinetics from the receptor nih.govresearchgate.net. Evidence suggests that this compound dissociates very slowly from the D1 receptor compared to other agonists nih.govresearchgate.netnih.gov. This slow dissociation means that this compound remains bound to the receptor for a prolonged duration, leading to sustained activation and the cascade of events resulting in profound desensitization and downregulation nih.govresearchgate.netnih.gov.
Studies comparing this compound with other D1 agonists, such as A-81686, which does not induce significant tolerance, have highlighted the importance of dissociation kinetics nih.govresearchgate.net. This compound pre-treatment resulted in a large decrease in D1 receptor binding that persisted despite repeated washings, unlike A-81686 nih.govresearchgate.net. This provides direct evidence for the slow dissociation of this compound and its role in preventing receptor recovery and promoting tolerance nih.govresearchgate.netnih.gov. The prolonged occupancy and activation due to slow dissociation are considered key factors underlying the rapid behavioral tolerance observed with this compound in vivo nih.govresearchgate.net.
Methodological Approaches in A 77636 Research
In Vitro Pharmacological Assays
In vitro assays are crucial for understanding the direct interaction of A-77636 with dopamine (B1211576) receptors and the subsequent intracellular signaling events.
Receptor Binding Assays (e.g., D1 vs. D2 affinity)
Receptor binding assays are used to determine the affinity of this compound for different dopamine receptor subtypes, primarily D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. These assays typically involve incubating cell membranes or tissue homogenates containing the receptors with a radiolabeled ligand and varying concentrations of this compound to determine its ability to displace the radiolabeled ligand.
Studies have shown that this compound exhibits high affinity and selectivity for the dopamine D1 receptor. Its affinity for the D1 receptor has been reported with a pKi value of 7.40 ± 0.09, corresponding to a Ki of 39.8 nM. nih.gov In contrast, this compound shows significantly lower affinity for D2-like receptors, with pEC50 values less than 5 for D2-like receptors, indicating a selectivity of over 1000-fold for D1-like receptors compared to D2-like receptors. tocris.comrndsystems.com It is functionally inactive at dopamine D2 receptors at concentrations up to 10 µM. nih.govcaymanchem.comcaymanchem.com
Functional Assays for Receptor Activation (e.g., Adenylate Cyclase/cAMP Production)
Functional assays measure the ability of this compound to activate downstream signaling pathways initiated by dopamine receptor binding. A common method for D1 receptor activation is measuring the production of cyclic adenosine (B11128) monophosphate (cAMP), as D1 receptors are Gs-coupled receptors that stimulate adenylyl cyclase. biorxiv.orgtdl.org
This compound has been shown to be a potent full agonist at dopamine D1 receptors in functional assays. In fish retina and rat caudate-putamen, this compound induced adenylate cyclase activity equal to or greater than dopamine, with reported EC50 values of 7.4 nM and 1.1 nM, respectively. caymanchem.comcaymanchem.com In HEK cells expressing human D1 receptors, this compound showed an EC50 of 5.7 ± 1.8 nM for stimulating cAMP production and demonstrated full intrinsic activity relative to dopamine. nih.gov
Beta-Arrestin Recruitment Assays
Beta-arrestin recruitment is another important functional assay, as beta-arrestins play a role in receptor desensitization, internalization, and signaling biased downstream pathways. tdl.org
Studies using beta-arrestin recruitment assays have revealed that this compound is a potent agonist for recruiting beta-arrestin to the D1 receptor. biorxiv.orgnih.gov Notably, this compound has been described as a "super agonist" for D1R-beta-arrestin activity, showing higher potency compared to other agonists like SKF-81297 in this assay. biorxiv.orgnih.gov Beta-arrestin recruitment efficacy of agonists, including this compound, has been shown to correlate strongly with agonist-induced D1 receptor endocytosis. biorxiv.orgnih.govresearchgate.net
Cell Line Models (e.g., SK-N-MC neuroblastoma cells, C-6 glioma cells, HEK cells)
Various cell lines are utilized as model systems to study dopamine receptor function and the effects of compounds like this compound. These cell lines can endogenously express dopamine receptors or be engineered to stably express specific receptor subtypes.
SK-N-MC neuroblastoma cells have been used as an in vitro model for the D1 receptor to study the effects of this compound on cAMP production and receptor function. nih.gov Studies in SK-N-MC cells showed that pretreatment with this compound resulted in significant residual cAMP production, suggesting slow dissociation from the receptor. nih.gov C-6 glioma cells expressing monkey D1A receptors have been used to investigate D1 receptor desensitization and downregulation induced by this compound. In these cells, this compound at 10 µM induced desensitization of dopamine-stimulated cAMP accumulation and reduced D1 receptor expression by 79%. caymanchem.comcaymanchem.com HEK (Human Embryonic Kidney) cells, often engineered to express specific human dopamine receptor subtypes, are widely used for both functional assays like adenylate cyclase activation and beta-arrestin recruitment, as well as internalization studies. biorxiv.orgnih.govindigobiosciences.com
Here is a summary of findings from in vitro assays:
| Assay Type | Receptor Subtype | Key Finding for this compound | Relevant Citations |
| Receptor Binding Assay | D1 | High affinity (Ki = 39.8 nM) | nih.govmedchemexpress.com |
| Receptor Binding Assay | D2 | Low affinity (EC50 > 10 µM, pEC50 < 5) | nih.govtocris.comrndsystems.comcaymanchem.comcaymanchem.com |
| Functional Assay (cAMP) | D1 | Potent full agonist (EC50 = 1.1 - 7.4 nM) | caymanchem.comcaymanchem.comnih.gov |
| Beta-Arrestin Recruitment | D1 | Potent agonist, described as a "super agonist" | biorxiv.orgnih.govnih.gov |
| Receptor Internalization | D1 | Induces significant D1R endocytosis | biorxiv.orgnih.govresearchgate.net |
In Vivo Animal Models for Behavioral and Neurochemical Studies
In vivo studies using animal models are essential for evaluating the effects of this compound in a living system, including its behavioral outcomes and neurochemical effects.
Lesion Models of Parkinsonism (e.g., 6-OHDA, MPTP)
Lesion models are commonly used to mimic the dopaminergic neuron loss characteristic of Parkinson's disease. The neurotoxins 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are frequently used to selectively destroy dopaminergic neurons in rodents and primates, respectively. wikipedia.orgwikipedia.orgtocris.com
This compound has been evaluated in these models for its potential antiparkinsonian activity. In rats with unilateral 6-OHDA lesions of the nigrostriatal pathway, this compound elicits prolonged contralateral turning, a behavioral measure indicative of dopamine D1 receptor stimulation in the lesioned hemisphere. nih.govmedchemexpress.com This turning behavior was blocked by a D1 receptor antagonist but not by a D2 receptor-selective dose of haloperidol, confirming the D1-mediated effect. nih.govmedchemexpress.com
In marmosets treated with MPTP to induce a parkinsonian-like state, this compound has been shown to increase locomotor activity and decrease the severity of parkinsonian symptoms. nih.govcaymanchem.com These findings demonstrate the in vivo efficacy of this compound in ameliorating motor deficits in a primate model of Parkinson's disease. nih.govcaymanchem.com However, studies in MPTP-lesioned primates also indicated that this compound can induce rapid functional desensitization of dopamine D1 receptors with prolonged occupancy. nih.gov
Here is a summary of findings from in vivo animal models:
| Animal Model | Lesion Agent | Key Finding for this compound | Relevant Citations |
| Rat | 6-OHDA | Elicits prolonged contralateral turning behavior | nih.govmedchemexpress.com |
| Marmoset | MPTP | Increases locomotor activity, decreases parkinsonian symptoms | nih.govcaymanchem.com |
| Rat (nicotine intake) | N/A | Decreased nicotine (B1678760) intake | researchgate.netpatsnap.com |
Locomotor Activity Assessments
Locomotor activity assessments are a common method to evaluate the stimulant or depressant effects of compounds on general motor behavior. Studies investigating this compound have included such assessments in rodents, including rats and mice. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgnih.gov
Research indicates that this compound can influence locomotor activity, although the effects may vary depending on the dose and experimental context. For instance, studies in rats have shown that while lower doses (e.g., 0.1 mg/kg) of this compound may not significantly affect locomotor activity, higher doses (e.g., 0.5 or 1 mg/kg) can increase it, particularly when co-administered with other substances like MK-801. oup.com In another study, this compound decreased locomotor activity at the 48-hour time point after administration in rats. researchgate.netresearchgate.netbiorxiv.orgnih.gov Low doses of this compound have also been shown to decrease cocaine-induced locomotor responses in male Swiss Webster mice. biorxiv.orgnih.gov
Operant Conditioning Paradigms (e.g., Self-Administration for Nicotine, Food)
Operant conditioning paradigms, such as self-administration, are employed to investigate the reinforcing properties of substances and the potential of compounds like this compound to modulate these effects. Studies have examined the impact of this compound on self-administration of substances like nicotine and on operant responding for natural rewards such as food. researchgate.netresearchgate.netbiorxiv.orgnih.gov
Research in rats has demonstrated that this compound can decrease nicotine self-administration. This effect has been observed to be prolonged, lasting for up to 48 hours after administration. researchgate.netbiorxiv.orgnih.gov The decrease in nicotine intake induced by this compound was found to be greater in rats with long access to nicotine compared to those with short access. researchgate.net
This compound has also been shown to decrease operant responding for food pellets in rats. researchgate.netresearchgate.netbiorxiv.orgnih.govbiorxiv.org This reduction in food intake was observed at 15 minutes and 24 hours after treatment. researchgate.netresearchgate.netbiorxiv.orgnih.gov
The following table summarizes some findings on the effects of this compound in operant conditioning paradigms:
| Paradigm | Species | Effect of this compound | Duration of Effect (if specified) | Source |
| Nicotine Self-Administration | Rats | Decreased nicotine intake | 15 min, 24 h, and 48 h | researchgate.netbiorxiv.orgnih.gov |
| Operant Responding for Food | Rats | Decreased food intake/responding | 15 min and 24 h | researchgate.netresearchgate.netbiorxiv.orgnih.gov |
Behavioral Tests for Affective States (e.g., Forced Swim Test, Social Interaction)
Behavioral tests designed to assess affective states, such as the Forced Swim Test and Social Interaction test, are used to explore the potential antidepressant or anxiolytic properties of compounds. While the provided search results primarily focus on other methodologies, some mention the context of affective states and related tests. researchgate.netbiorxiv.orgmdpi.comnih.govunderstandinganimalresearch.org.ukplos.org
Although this compound is not explicitly mentioned as being tested in the Forced Swim Test or Social Interaction test within the provided snippets, these tests are standard methods in preclinical research for evaluating compounds that may influence mood and social behavior. The Forced Swim Test, for instance, is used as a screening tool for potential antidepressants by measuring immobility in rodents. nih.govunderstandinganimalresearch.org.ukplos.org Social interaction tests are used to assess social behavior, which can be altered in various neurological and psychiatric conditions. mdpi.com The broader context of the research on this compound, particularly its effects on reinforcement and dopamine systems, suggests that these types of tests could be relevant for a comprehensive understanding of its behavioral profile.
Neurochemical Analysis of Neurotransmitter Release (e.g., Acetylcholine)
Neurochemical analysis, particularly the measurement of neurotransmitter release, is crucial for understanding the mechanism of action of compounds affecting the nervous system. Studies on this compound have included the analysis of neurotransmitter release, specifically focusing on acetylcholine (B1216132). guidetopharmacology.orgalfa-chemistry.comoup.comnih.gov
Research using in vivo microdialysis in rats has shown that systemic administration of this compound significantly increases acetylcholine release in both the frontal cortex and hippocampus. oup.comnih.gov A higher dose of this compound (4 µmol/kg) greatly increased acetylcholine release (more than 230%) in both regions for over 3 hours. nih.gov A lower dose (1 µmol/kg) significantly stimulated cortical acetylcholine release but did not have a significant effect on hippocampal release, indicating differential sensitivity of these brain structures to this compound. nih.gov The effect of this compound on cortical acetylcholine release was blocked by a dopamine D1 receptor antagonist, confirming that this effect is mediated via D1 receptors. oup.comnih.gov
The following table summarizes the findings on this compound's effect on acetylcholine release:
| Neurotransmitter | Brain Region | Effect of this compound | Magnitude of Increase | Duration of Effect | Species | Source |
| Acetylcholine | Frontal Cortex | Increased release | > 230% (at 4 µmol/kg) | > 3 hours | Rats | nih.gov |
| Acetylcholine | Hippocampus | Increased release | > 230% (at 4 µmol/kg) | > 3 hours | Rats | nih.gov |
| Acetylcholine | Frontal Cortex | Increased release | Significant (at 1 µmol/kg) | Not specified | Rats | nih.gov |
| Acetylcholine | Hippocampus | No significant effect (at 1 µmol/kg) | - | Not specified | Rats | nih.gov |
Species Utilized in Preclinical Research (e.g., Rats, Mice, Marmosets)
Preclinical research on this compound has been conducted in several animal species to investigate its diverse pharmacological effects. The primary species utilized include rats, mice, and marmosets. wikipedia.orgresearchgate.netresearchgate.netbiorxiv.orgnih.govbiorxiv.orgoup.comnih.govmims.comcenmed.comnih.govfishersci.co.ukd-nb.infolu.se
Rats have been extensively used in studies examining locomotor activity, operant conditioning (nicotine and food self-administration), and neurochemical analysis of acetylcholine release. researchgate.netresearchgate.netbiorxiv.orgnih.govbiorxiv.orgoup.comnih.gov Mice have also been utilized in locomotor activity studies and in models related to conditioned place aversion. researchgate.netbiorxiv.orgnih.gov Marmosets have been employed to investigate the antiparkinsonian activity of this compound, as MPTP-treated marmosets serve as a model for Parkinson's disease. nih.govd-nb.info
The use of different species allows researchers to explore the effects of this compound across various behavioral and physiological endpoints and to assess its potential therapeutic relevance in models of neurological and psychiatric conditions.
Translational Implications and Future Research Directions for A 77636
Utility as a Research Probe for D1 Receptor Function
A-77636 has been extensively utilized as a research probe to elucidate the functional roles and signaling mechanisms of the dopamine (B1211576) D1 receptor. Its high potency and selectivity for D1-like receptors (D1 and D5) over D2-like receptors (D2, D3, D4) make it a valuable tool for isolating D1 receptor-mediated effects in complex biological systems nih.govnih.govwikipedia.org. Studies using this compound have contributed significantly to understanding how D1 receptor activation influences intracellular signaling pathways, particularly the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) production wikipedia.orgfishersci.pt.
Beyond immediate signaling cascades, this compound has been instrumental in investigating the dynamic processes of D1 receptor internalization and trafficking. Research has shown that this compound induces robust D1 receptor endocytosis and that its efficacy in recruiting beta-arrestin strongly correlates with the degree of receptor internalization cenmed.comwikipedia.orgfishersci.ca. Notably, studies comparing this compound with other D1 agonists, such as dopamine and dinapsoline, have revealed that this compound causes prolonged intracellular retention of the D1 receptor after agonist removal, in contrast to the more rapid recycling induced by dopamine nih.gov. This differential trafficking highlights the complexity of agonist-specific receptor handling and provides valuable insights into the mechanisms underlying prolonged receptor activation and subsequent desensitization fishersci.canih.govwikipedia.org.
Furthermore, the availability of cryo-electron microscopy (cryo-EM) structures of the D1 receptor bound to this compound in complex with the Gs protein has provided unprecedented structural details of the receptor-agonist interaction wikipedia.orgnih.gov. These structures reveal how this compound interacts with key residues in the orthosteric binding pocket, contributing to a deeper understanding of ligand recognition and receptor activation at an atomic level wikipedia.org. Such structural information is crucial for rational drug design efforts aimed at developing novel D1 receptor modulators wikipedia.org.
In in vivo studies, this compound has been employed in various animal models to investigate the behavioral consequences of selective D1 receptor activation. These studies have explored its effects on locomotor activity, motor control, and cognitive function, providing valuable data on the physiological roles of D1 receptors in the central nervous system nih.govnih.govwikipedia.orgwikipedia.orgnih.gov. For instance, this compound has been shown to increase cortical and hippocampal acetylcholine (B1216132) release in rats, indicating its utility in studying neurotransmitter interactions modulated by D1 receptors wikipedia.org.
Understanding D1 Receptor Dysregulation in Neurological and Psychiatric Disorders
Dysregulation of D1 receptor signaling is implicated in the pathophysiology of a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, mood disorders, cognitive deficits, and substance use disorders fishersci.ptwikipedia.orgtocris.comwikipedia.orgmims.com. Research utilizing D1 receptor agonists like this compound has been crucial in developing a better understanding of these links.
In preclinical models of Parkinson's disease, this compound has demonstrated anti-parkinsonian activity, highlighting the potential of targeting D1 receptors to alleviate motor symptoms associated with dopamine depletion nih.govnih.govwikipedia.orgwikipedia.orgnih.gov. Studies in MPTP-treated marmosets, a model for Parkinson's disease, showed that this compound increased locomotor activity and reduced parkinsonian-like symptoms wikipedia.org. However, the rapid development of tolerance observed with this compound in some in vivo models has also underscored challenges in utilizing potent, long-acting full agonists for chronic treatment fishersci.cawikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org.
Beyond motor disorders, D1 receptor dysfunction is linked to cognitive impairments seen in conditions like schizophrenia and age-related cognitive decline fishersci.pttocris.comwikipedia.org. Research using D1 agonists has explored their potential to enhance cognitive function, such as working memory tocris.comnih.gov. This compound, as a research tool, contributes to understanding the role of D1 receptors in these cognitive processes, although its specific profile might also reveal complexities or limitations of strong, prolonged D1 activation wikipedia.org.
Furthermore, D1 receptors are involved in the brain's reward pathways and play a role in addiction tocris.comnih.gov. Studies using this compound have investigated its effects on addiction-related behaviors, including its ability to attenuate addiction-induced locomotor activity in animal models nih.govwikipedia.orgnih.gov. While this compound partially substituted for cocaine in some animal studies, its primary value in this area lies in its use as a probe to dissect the specific contributions of D1 receptors to the complex neurobiology of addiction wikipedia.orgnih.gov.
Emerging research also suggests a potential role for D1 receptor modulation in cancer. Studies using this compound in preclinical models have explored its impact on cancer cell behavior, including motility and invasion, and have shown that activation of D1 receptors by this compound can suppress tumor growth and decrease metastasis in mammary tumor models nih.gov. This highlights a potential novel area where understanding D1 receptor function, facilitated by tools like this compound, could have translational implications.
Development of Next-Generation D1 Receptor Modulators
The experience with early D1 receptor agonists, including this compound, which demonstrated potent activity but were limited by issues such as rapid desensitization, tolerance, and poor pharmacokinetic properties, has significantly shaped the strategies for developing next-generation D1 receptor modulators fishersci.ptfishersci.cawikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Current research is focused on developing compounds that overcome these limitations to achieve improved therapeutic profiles.
Strategies for Mitigating Tolerance and Desensitization
The observation that this compound induces rapid tolerance in vivo and prolonged receptor desensitization due to its slow dissociation from the D1 receptor has highlighted the importance of addressing these issues in new drug design fishersci.cawikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Strategies to mitigate tolerance and desensitization in next-generation D1 agonists include developing compounds with optimized dissociation kinetics that allow for proper receptor recycling fishersci.cawikipedia.org. Additionally, exploring intermittent dosing schedules for D1 agonists is being considered as a way to potentially avoid the continuous receptor activation that leads to desensitization fishersci.pt. Insights from studies on receptor trafficking, partly informed by the behavior of compounds like this compound and dinapsoline, are guiding the development of agents that stabilize receptor function or enhance receptor recycling fishersci.ptnih.gov.
Advancing Biased Agonism for Improved Therapeutic Profiles
Biased agonism, where a ligand preferentially activates certain intracellular signaling pathways over others, has emerged as a key concept in the development of improved GPCR therapeutics. Research with D1 receptor agonists has revealed that different ligands can exhibit signaling bias. This compound, for instance, has been characterized as a beta-arrestin biased super agonist, demonstrating a strong ability to recruit beta-arrestin and induce receptor internalization cenmed.comwikipedia.orgfishersci.ca. In contrast, many newer non-catechol D1 agonists show G protein-biased signaling with reduced beta-arrestin recruitment cenmed.comwikipedia.orgfishersci.cawikipedia.org.
Understanding the functional selectivity or biased agonism of compounds like this compound is crucial because different signaling pathways may mediate distinct or even opposing physiological effects. Developing biased agonists that selectively activate beneficial pathways (e.g., Gs-mediated cAMP production for therapeutic effect) while avoiding pathways linked to adverse effects or desensitization (e.g., excessive beta-arrestin recruitment) is a promising strategy for creating D1 modulators with improved therapeutic profiles wikipedia.orgfishersci.ptwikipedia.org. The study of this compound's biased signaling properties provides a benchmark and valuable insights for the design and evaluation of these next-generation biased agonists cenmed.comwikipedia.orgfishersci.ca.
Non-Catechol D1 Agonists and Allosteric Modulators
A major focus in the development of new D1 receptor modulators is the creation of non-catechol compounds and positive allosteric modulators (PAMs) to overcome the limitations of earlier catechol-based agonists like this compound wikipedia.orgfishersci.ptwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Catecholamines often suffer from poor bioavailability, rapid metabolism, and limited ability to cross the blood-brain barrier wikipedia.orgwikipedia.org.
Non-catechol D1 agonists, such as PW0464 (Razpipadon), have been developed with improved pharmacokinetic properties and can offer different signaling profiles, including G protein bias wikipedia.orgfishersci.ptcenmed.comwikipedia.orgwikipedia.orgwikipedia.orgcenmed.comresearchgate.net. These compounds are designed to provide robust D1 receptor activation without the rapid tachyphylaxis seen with some earlier agonists wikipedia.org.
Positive allosteric modulators (PAMs), like LY3154207 (Mevidalen), represent another innovative approach wikipedia.orgfishersci.ptwikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.gov. PAMs bind to a site on the receptor distinct from where dopamine or orthosteric agonists bind (the allosteric site) and enhance the receptor's response to endogenous dopamine fishersci.ptwikipedia.orgnih.gov. This approach offers the potential for more physiological modulation of D1 receptor activity, as the effect is dependent on the presence and concentration of endogenous dopamine fishersci.ptwikipedia.org. Structural studies, including cryo-EM with PAMs bound to the D1 receptor, are providing insights into these allosteric binding sites and facilitating the rational design of new PAMs wikipedia.orgnih.gov. The development of these non-catechol agonists and allosteric modulators, informed by the foundational understanding of D1 receptor pharmacology gained from studies with compounds like this compound, represents a significant step forward in the search for effective D1 receptor-targeted therapies fishersci.ptwikipedia.orgwikipedia.org.
Investigating Novel Preclinical Applications Beyond Current Research
This compound is a potent and selective full agonist at dopamine D1-like receptors (D1R and D5R) nih.gov. While historically investigated for conditions like Parkinson's disease and cognitive impairment due to its role in motor control and cognition, preclinical research is exploring novel applications for this compound and other D1 receptor modulators in areas beyond these traditional indications patsnap.comnih.govresearchgate.net.
One emerging area of investigation is the potential use of D1 receptor agonists, including this compound, in the treatment of substance use disorders. Studies in rats have shown that this compound can decrease operant responding for nicotine (B1678760), suggesting a potential role as a smoking cessation aid nih.govbiorxiv.org. In these studies, this compound demonstrated a prolonged effect on reducing nicotine intake, lasting up to 48 hours after treatment, at doses that did not cause sedation biorxiv.org. This compound also decreased food intake in rats, suggesting a potential application as an appetite suppressant biorxiv.org.
| Treatment Group (Rats) | Time Post-Treatment | Effect on Nicotine Intake | Effect on Food Intake | Effect on Locomotor Activity |
| This compound (various doses) | 15 min | Decreased | Decreased | Not significantly affected (at doses decreasing intake) biorxiv.org |
| This compound (various doses) | 24 h | Decreased | Decreased | Not significantly affected biorxiv.org |
| This compound (various doses) | 48 h | Decreased | Not decreased | Decreased (at some doses) biorxiv.org |
Another promising avenue is the exploration of D1 receptor modulation in cancer. Increasing evidence suggests that the dopamine D1 receptor may play a significant role in the development and progression of various neoplasms, including breast cancer mdpi.com. Studies have shown that activating the D1 receptor with agonists can be associated with tumor growth suppression and metastasis prevention in preclinical models mdpi.com. Specifically, this compound has been investigated for its antineoplastic activity. In a xenograft mammary tumor model using a 4T1.2 cell line, treatment with this compound resulted in a significant suppression of tumor growth and weight mdpi.com. Furthermore, in a mouse model of bone metastasis, this compound treatment improved long bone structure, increased stiffness, resulted in a denser trabecular structure, and decreased metastasis-associated bone degradation mdpi.com. Evaluation of this compound's activity on the histological structure of tibia trabecular bone indicated better outcomes in osteoclast-related bone-resorbing parameters compared to bisphosphonates mdpi.com. This tridirectional activity (tumor-suppressive, bone anti-resorbing, and bone pro-forming) highlights the potential of targeting the dopamine D1 receptor for preventing metastatic bone loss in breast cancer and potentially other cancers that metastasize to bone mdpi.com.
Beyond these areas, the role of D1 receptors in psychiatric conditions like major depressive disorder is also being investigated. Preclinical studies using this compound in rats have provided evidence for antidepressant-like effects inserm.fr. In the forced swim test, this compound dose-dependently reduced immobility and increased bursting behavior inserm.fr. Additionally, social interactions were significantly increased in rats treated with higher doses of this compound, with no significant changes in general motor activity observed at doses showing antidepressant-like effects inserm.fr. These findings suggest that pharmacological modulation of the D1 receptor with a selective agonist like this compound could be a potential therapeutic strategy for major depressive disorder inserm.fr.
Recent research has also uncovered that this compound acts as a super-agonist for β-arrestin recruitment at the D1 receptor, indicating β-arrestin biased activity biorxiv.org. This functional selectivity, where a ligand preferentially activates certain intracellular signaling pathways over others, could have significant implications for developing novel therapeutics with improved efficacy and reduced side effects biorxiv.orgfrontiersin.org. Further investigation into the biased signaling properties of this compound and other D1 receptor ligands may reveal new therapeutic opportunities and help overcome limitations associated with earlier D1 agonists, such as receptor desensitization patsnap.comresearchgate.netbiorxiv.org.
Future research directions involve further elucidating the mechanisms underlying these novel preclinical effects of this compound, particularly its biased signaling properties and interactions with different receptor complexes biorxiv.orgfrontiersin.org. Exploring combination therapies that involve D1 receptor modulation alongside existing treatments for conditions like cancer or depression could also yield synergistic benefits mdpi.compatsnap.com. Additionally, the development of novel drug delivery systems may enhance the therapeutic potential of this compound by improving its pharmacokinetic profile and targeting specific tissues or brain regions patsnap.com.
Q & A
Q. What is the pharmacological profile of A-77636 as a dopamine D1 receptor agonist?
this compound is a highly selective and orally active dopamine D1 receptor agonist with a pEC50 of 8.13 (EC50 = 1.1 nM) for adenylate cyclase activation and a pKi of 7.40 ± 0.09 (Ki = 39.8 nM) for D1 receptor binding. It exhibits no functional activity at D2 receptors, making it a valuable tool for isolating D1-mediated effects in vitro and in vivo. Its anti-Parkinsonian activity is attributed to sustained D1 receptor activation, though rapid tolerance (tachyphylaxis) limits clinical translation .
Q. How does this compound compare to other D1 agonists like SKF-38393 in functional assays?
this compound demonstrates significantly higher potency than SKF-38393 in adenylate cyclase activation (EC50 = 5.7 ± 1.8 nM vs. 91 ± 47 nM for dopamine). Unlike partial agonists, this compound acts as a full agonist with prolonged receptor occupancy due to slow dissociation kinetics, leading to sustained internalization and delayed receptor recycling .
Q. What experimental methods confirm this compound's selectivity for D1 receptors?
Radioligand displacement assays using [³H]SCH23390 (a D1 antagonist) and functional antagonism by SCH23390 in adenylate cyclase assays validate selectivity. This compound’s lack of activity at D2 receptors is confirmed via comparative binding studies and behavioral models .
Advanced Research Questions
Q. How do this compound’s binding kinetics influence D1 receptor internalization and trafficking?
this compound exhibits near-irreversible binding to D1 receptors, with slow dissociation rates (t½ > 48 hours) observed in radioligand displacement assays. This results in prolonged receptor internalization, as shown by confocal microscopy and cell-surface biotinylation assays. Unlike dopamine, this compound-treated receptors localize to lysosomal-like structures and fail to recycle to the membrane, suggesting atypical degradation resistance .
Q. What experimental approaches quantify this compound’s pharmacokinetics and stability in biological matrices?
LC-MS/MS with protein precipitation is used to measure this compound concentrations in plasma and brain homogenates. Ascorbic acid (40 mM) is added to prevent oxidation during sample processing. Key parameters include unbound fractions in plasma (fu,p = 0.044) and brain (fu,b = 0.0012), highlighting limited CNS bioavailability due to high protein binding .
Q. How do molecular modeling studies explain this compound’s unique effects on D1 receptor trafficking?
Molecular dynamics simulations reveal this compound binds to a secondary intracellular site (TM helices 3, 4, 5, and 6), distinct from dopamine’s orthosteric site. This allosteric interaction stabilizes receptor conformations that impair β-arrestin recruitment and delay recycling, contributing to functional selectivity and desensitization .
Q. Why does this compound induce rapid tolerance in vivo despite high in vitro efficacy?
In vivo tachyphylaxis arises from receptor downregulation and impaired β-arrestin-mediated resensitization. Chronic exposure reduces cell-surface D1 density by >50% within 48 hours, as shown in pulse-chase assays. Tolerance is exacerbated by this compound’s poor brain penetration (fu,b = 0.0012) and metabolic instability .
Q. What methodologies resolve contradictions between this compound’s in vitro potency and in vivo limitations?
Integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling accounts for plasma/brain partitioning (fu,p/fu,b) and receptor occupancy dynamics. Microdialysis in primates and rodent behavioral models (e.g., rotational asymmetry tests) correlate free drug concentrations with transient efficacy, highlighting bioavailability as a key constraint .
Methodological Considerations
Q. How are dose-response relationships for this compound optimized in preclinical studies?
Dose-ranging studies in rodents use EC50 values from adenylate cyclase (5.7 nM) and internalization (80 nM) assays. Subcutaneous administration (0.1–1 mg/kg) balances bioavailability and receptor engagement, validated via ex vivo receptor occupancy measurements .
Q. What controls are critical when studying this compound’s effects on receptor internalization?
Include SCH23390 (D1 antagonist) to confirm receptor-specific effects. Use actinomycin D to block new protein synthesis and distinguish recycling from de novo receptor synthesis. Parallel assays with dopamine and DNS (a non-catechol agonist) control for ligand-specific trafficking pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
